Cas no 1599988-07-4 (3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid)

3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-methyl-4-(trifluoromethyl)phenyl)propanoic acid
- 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid
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- MDL: MFCD22492413
- インチ: 1S/C11H11F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)
- InChIKey: MJDNFYUARCIIHT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C)C=1)CCC(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 250
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 37.3
3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008636-250mg |
3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid |
1599988-07-4 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010008636-1g |
3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid |
1599988-07-4 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
Enamine | EN300-1930451-5.0g |
3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
1599988-07-4 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-1930451-10.0g |
3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
1599988-07-4 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-1930451-1g |
3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
1599988-07-4 | 1g |
$842.0 | 2023-09-17 | ||
Alichem | A010008636-500mg |
3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid |
1599988-07-4 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
Enamine | EN300-1930451-0.1g |
3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
1599988-07-4 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1930451-1.0g |
3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
1599988-07-4 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-1930451-2.5g |
3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
1599988-07-4 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1930451-0.05g |
3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |
1599988-07-4 | 0.05g |
$707.0 | 2023-09-17 |
3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
3-2-methyl-4-(trifluoromethyl)phenylpropanoic acidに関する追加情報
Introduction to 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid (CAS No. 1599988-07-4)
3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1599988-07-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aromatic carboxylic acids, characterized by its intricate molecular structure, which includes a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position, coupled with a propanoic acid moiety. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular structure of 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid can be described as follows: it consists of a benzene ring with a methyl group attached to the second carbon atom and a trifluoromethyl group attached to the fourth carbon atom. This aromatic system is further connected to a propanoic acid side chain, which terminates in a carboxyl group (-COOH). The trifluoromethyl group, in particular, is known for its ability to enhance lipophilicity and metabolic stability, making it a common feature in drug molecules designed for improved pharmacokinetic profiles.
One of the most compelling aspects of 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid is its utility as a building block in the synthesis of more complex molecules. Its aromatic core provides a stable scaffold that can be modified through various chemical reactions, such as esterification, amidation, or alkylation, to produce derivatives with tailored properties. These derivatives have shown promise in several areas of research, including anti-inflammatory agents, central nervous system (CNS) drugs, and anticancer therapies.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of fluorinated compounds. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate drug efficacy and selectivity. For instance, fluorinated analogs of existing drugs have often exhibited improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. This has spurred research into synthesizing new fluorinated compounds like 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid, which could serve as precursors for next-generation pharmaceuticals.
The synthesis of 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts alkylation followed by reduction and further functionalization. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the trifluoromethyl group efficiently. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high yields and purity.
From an academic perspective, 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid serves as an excellent model compound for studying electronic effects and steric interactions within aromatic systems. Its substitution pattern allows researchers to investigate how different functional groups influence molecular properties such as solubility, reactivity, and binding affinity. Such studies are crucial for understanding the principles that underpin drug design and for developing more effective therapeutic strategies.
In clinical research, 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid has been explored as a potential intermediate in the development of novel drugs targeting various diseases. For example, its structural motif has been incorporated into molecules designed to interact with specific biological targets implicated in inflammation and cancer. Preliminary studies have suggested that derivatives of this compound may exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in immune responses. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for CNS drug development.
The role of computational chemistry in studying 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have enabled researchers to predict how this compound behaves in different environments and how it interacts with biological targets at an atomic level. These insights are invaluable for guiding experimental efforts and optimizing drug candidates before they enter clinical trials.
The future prospects for 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid are promising, given its versatility as a synthetic intermediate and its potential therapeutic applications. As research continues to uncover new uses for fluorinated compounds, this compound is likely to play an increasingly important role in drug discovery and development. Moreover, advancements in synthetic methodologies may make it more accessible for industrial-scale production, further expanding its utility across multiple sectors.
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